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molecular formula C9H16N2O2 B7820227 4-Oxo-N-propylpiperidine-1-carboxamide CAS No. 89805-08-3

4-Oxo-N-propylpiperidine-1-carboxamide

Cat. No. B7820227
M. Wt: 184.24 g/mol
InChI Key: JZYRPODLYJHQPL-UHFFFAOYSA-N
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Patent
US04603138

Procedure details

To piperid-4-one (11.8 g) was added n-propyl isocyanate in small portions at room temperature with stirring. After stirring 48 hr the solvent was removed in vacuo, and the residue was treated with diethyl ether, yielding (D.31) (19.1 g, 86%) as a pale yellow oil.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1.[CH2:8]([N:11]=[C:12]=[O:13])[CH2:9][CH3:10]>>[CH2:8]([NH:11][C:12]([N:1]1[CH2:6][CH2:5][C:4](=[O:7])[CH2:3][CH2:2]1)=[O:13])[CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
N1CCC(CC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N=C=O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring 48 hr the solvent
Duration
48 h
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with diethyl ether
CUSTOM
Type
CUSTOM
Details
yielding (D.31) (19.1 g, 86%) as a pale yellow oil

Outcomes

Product
Name
Type
Smiles
C(CC)NC(=O)N1CCC(CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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